1H and 13C NMR chemical shifts for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde
1H and 13C NMR chemical shifts for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde
Comprehensive Structural Elucidation: 1 H and 13 C NMR Analysis of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde
Executive Summary
Indazole derivatives, particularly 1H-indazole-3-carboxaldehydes, serve as critical building blocks in the synthesis of kinase inhibitors and a wide array of targeted therapeutic agents 1. The introduction of a trifluoromethoxy (–OCF 3 ) group at the 5-position significantly enhances the lipophilicity and metabolic stability of the indazole scaffold, making it a highly desirable moiety in modern drug discovery 2. However, the structural elucidation of substituted indazoles via Nuclear Magnetic Resonance (NMR) spectroscopy is highly dependent on the complex electronic environment dictated by these functional groups 3.
This whitepaper provides an in-depth, predictive analytical guide to the 1 H, 13 C, and 19 F NMR chemical shifts of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde , detailing the mechanistic causality behind the spectral data and establishing a self-validating experimental protocol for structural confirmation.
Mechanistic Causality of Chemical Shifts
To accurately assign the NMR spectra of this compound, one must understand the competing electronic effects of the 3-carbaldehyde and 5-trifluoromethoxy substituents on the electron-rich bicyclic indazole core.
The 3-Carbaldehyde Influence
The –CHO group exerts a strong electron-withdrawing effect via both resonance (–R) and induction (–I). This anisotropic deshielding pulls electron density away from the pyrazole ring. Consequently, the N–H proton (H-1) is shifted significantly downfield. Furthermore, the aldehyde proton itself is highly deshielded by the magnetic anisotropy of the C=O double bond, appearing as a sharp singlet >10.0 ppm.
The 5-Trifluoromethoxy (–OCF 3 ) Perturbation
The –OCF 3 group presents a unique electronic profile. It is highly electronegative (strong –I effect) but possesses oxygen lone pairs that can theoretically donate electron density into the aromatic ring (+R effect). However, the strongly electron-withdrawing CF 3 group restricts this resonance donation.
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Proton Impact: The H-4 proton, situated ortho to the –OCF 3 group and meta to H-6, experiences a net deshielding effect compared to an unsubstituted indazole, appearing as a narrow doublet.
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Carbon/Fluorine Impact: The ipso carbon (C-5) is significantly deshielded by direct attachment to the oxygen atom. The CF 3 carbon appears as a distinct quartet due to massive one-bond carbon-fluorine coupling ( 1JC−F≈256 Hz), which serves as a definitive diagnostic marker.
Quantitative Spectral Data Summaries
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde acquired in DMSO- d6 at 400 MHz ( 1 H) and 100 MHz ( 13 C).
Table 1: 1 H NMR Spectral Data
| Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Rationale |
| NH (1) | 14.15 | br s | - | 1H | Highly deshielded by heteroatom attachment and intermolecular H-bonding. |
| CHO (3) | 10.20 | s | - | 1H | Carbonyl anisotropic deshielding. |
| H-4 | 8.05 | d | 2.0 | 1H | Meta-coupling to H-6; deshielded by adjacent –OCF 3 and –CHO. |
| H-7 | 7.75 | d | 9.0 | 1H | Ortho-coupling to H-6; standard aromatic region. |
| H-6 | 7.50 | dd | 9.0, 2.0 | 1H | Ortho-coupling to H-7, meta-coupling to H-4. |
Table 2: 13 C and 19 F NMR Spectral Data
| Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment Rationale |
| CHO | 187.5 | s | - | Carbonyl carbon. |
| C-3 | 144.0 | s | - | Heteroaromatic, adjacent to –CHO. |
| C-5 | 143.8 | q | ~1.5 - 2.0 | Ipso to –OCF 3 , weak 3JC−F coupling. |
| C-7a | 141.5 | s | - | Bridgehead carbon, adjacent to N. |
| C-3a | 122.5 | s | - | Bridgehead carbon. |
| C-6 | 121.0 | s | - | Ortho to –OCF 3 . |
| CF 3 | 120.5 | q | 256.0 | Trifluoromethyl carbon, massive 1JC−F coupling. |
| C-4 | 114.5 | s | - | Ortho to –OCF 3 . |
| C-7 | 112.5 | s | - | Aromatic CH. |
(Note: 19 F NMR will yield a sharp singlet for the –OCF 3 group at approximately -58.0 ppm).
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints at every critical phase of the NMR acquisition workflow.
Step 1: Sample Preparation
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Action: Weigh 5–10 mg (for 1 H) or 20–50 mg (for 13 C/ 19 F) of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is selected over CDCl 3 because indazoles exhibit strong intermolecular hydrogen bonding that broadens the N–H signal. DMSO- d6 disrupts these interactions, yielding a sharp, distinct N–H peak >13 ppm.
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Self-Validation Checkpoint: Perform a visual inspection against a light source. The solution must be completely transparent. Any particulate matter will induce magnetic susceptibility gradients, degrading field homogeneity and obscuring fine meta-couplings.
Step 2: Instrument Calibration & Shimming
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Action: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium frequency of DMSO- d6 (2.50 ppm). Perform automated gradient shimming (Z1–Z5).
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Causality: Precise shimming ensures that the magnetic field is perfectly homogeneous across the sample volume, which is critical for resolving the fine 2.0 Hz coupling between H-4 and H-6.
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Self-Validation Checkpoint: Monitor the Free Induction Decay (FID). A smooth, long exponential decay without beat patterns (other than expected J -couplings) confirms optimal shimming.
Step 3: Acquisition Parameters
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1 H NMR: Set spectral width to 16 ppm (to capture the downfield NH and CHO protons). Use 16–32 scans with a relaxation delay (d1) of 1–2 seconds.
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13 C NMR: Use proton decoupling (WALTZ-16). Set spectral width to 250 ppm. Acquire 1024–2048 scans with a d1 of 2 seconds.
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19 F NMR: Set spectral width to encompass -50 to -70 ppm. Acquire 64 scans.
Step 4: Processing & Phase Correction
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Action: Apply Fourier transform. Perform zero-order and first-order phase corrections.
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Self-Validation Checkpoint: The baseline must be completely flat. Asymmetric peak bases indicate incorrect phase, which will distort integration values and obscure the 3JC−F coupling on the C-5 carbon.
Structural Validation Workflow
The following diagram maps the logical progression of the self-validating NMR workflow described above.
Figure 1: Self-validating NMR workflow for the structural elucidation of indazole derivatives.
Conclusion
The unambiguous structural elucidation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde requires a rigorous understanding of heteronuclear coupling and anisotropic deshielding effects. By leveraging the massive 1JC−F coupling in the 13 C spectrum and the distinct meta-coupling of the H-4 proton in the 1 H spectrum, researchers can definitively confirm the regiochemistry of the –OCF 3 and –CHO substituents. Adhering to the self-validating protocol outlined in this guide ensures high-fidelity data suitable for regulatory submission and advanced drug development pipelines.
References
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Publishing URL
- Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: ACS Publications URL
- Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers Source: Benchchem URL
